N-benzyl-isoleucine

Peptide Synthesis Amino Acid Solubility Organic Chemistry

N-Benzyl-isoleucine is an N-protected amino acid that solves DMSO insolubility issues common with L-isoleucine. Its 9 mg/mL DMSO solubility and higher lipophilicity (cLogP ~1) make it essential for Fmoc/t-Bu SPPS and peptidomimetic library design. Available at ≥98% purity, this building block ensures consistent coupling and reliable results. For R&D use only.

Molecular Formula C13H19NO2
Molecular Weight 221.29 g/mol
CAS No. 1859-49-0
Cat. No. B556275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-isoleucine
CAS1859-49-0
SynonymsBZL-ILE-OH; n-benzyl-l-isoleucine; 1859-49-0; N-benzyl-isoleucine; Benzyl-L-isoleucine; AC1ODWUQ; SCHEMBL5658130; CTK8F8081; GPAVORZIWQTJJQ-JQWIXIFHSA-N; MolPort-020-004-649; CS-M2901; ZINC1726740; V3971; K-5600; (2S,3S)-2-(benzylamino)-3-methylpentanoicacid
Molecular FormulaC13H19NO2
Molecular Weight221.29 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)[O-])[NH2+]CC1=CC=CC=C1
InChIInChI=1S/C13H19NO2/c1-3-10(2)12(13(15)16)14-9-11-7-5-4-6-8-11/h4-8,10,12,14H,3,9H2,1-2H3,(H,15,16)/t10-,12-/m0/s1
InChIKeyGPAVORZIWQTJJQ-JQWIXIFHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-isoleucine (CAS 1859-49-0) for Peptide Synthesis: Chemical Identity, Sourcing, and Baseline Characterization


N-Benzyl-isoleucine (CAS 1859-49-0), a synthetic N-benzyl-protected derivative of the essential branched-chain amino acid L-isoleucine, serves as a specialized building block in peptide chemistry and organic synthesis. The compound features a benzyl group covalently attached to the α-amino nitrogen, which substantially alters its physicochemical properties relative to the parent amino acid, including increased lipophilicity (cLogP ≈1) and enhanced solubility in organic solvents such as DMSO (9 mg/mL) . It is commercially supplied as a solid with purity specifications typically ranging from ≥95% to 98.79%, and it is intended strictly for research and further manufacturing use . The compound is formally designated as (2S,3S)-2-(benzylamino)-3-methylpentanoic acid and is also known as L-Isoleucine, N-(phenylmethyl)- [1].

N-Benzyl-isoleucine (CAS 1859-49-0): Critical Rationale Against Generic Interchange with Unprotected L-Isoleucine or Other N-Benzyl Amino Acids


Substituting N-benzyl-isoleucine with the parent L-isoleucine or alternative N-benzyl amino acids in synthetic or biological workflows is scientifically unsound due to profound differences in solubility, lipophilicity, and steric profile. Unprotected L-isoleucine is essentially insoluble in DMSO and exhibits high aqueous solubility (25.1 mg/mL), whereas N-benzyl-isoleucine shows reversed solubility behavior, dissolving at 9 mg/mL in DMSO and displaying markedly reduced aqueous solubility . This difference directly impacts its utility in organic-phase reactions and peptide coupling strategies. Furthermore, the benzyl group confers a calculated cLogP of ~1, compared to the highly polar character of the parent amino acid . This increase in lipophilicity is a primary design feature for incorporating hydrophobic or aromatic character into peptides, a function that cannot be replicated by using L-isoleucine alone. Similarly, generic substitution with another N-benzyl amino acid (e.g., N-benzylglycine) is invalid because the β-branched isoleucine side chain introduces specific steric constraints and conformational preferences that are absent in simpler N-benzyl amino acids, which are critical for modulating peptide secondary structure and target binding interactions .

N-Benzyl-isoleucine (CAS 1859-49-0): Comparative Quantitative Evidence for Scientific and Procurement Decisions


N-Benzyl-isoleucine vs. L-Isoleucine: Differential Solubility in DMSO and Water as a Key Parameter for Synthesis Workflow Selection

N-benzyl-isoleucine exhibits a starkly different solubility profile compared to its parent amino acid, L-isoleucine. Specifically, N-benzyl-isoleucine is soluble in DMSO at 9 mg/mL, whereas L-isoleucine is reported as insoluble in pure DMSO . Conversely, L-isoleucine is highly soluble in water (25.1 mg/mL), while N-benzyl-isoleucine shows poor aqueous solubility, requiring complex formulation with co-solvents like SBE-β-CD in saline to achieve even 0.91 mg/mL . This orthogonal solubility is a direct consequence of the hydrophobic benzyl group and is a primary determinant in selecting the appropriate reagent for organic-phase peptide couplings versus aqueous biological assays.

Peptide Synthesis Amino Acid Solubility Organic Chemistry

N-Benzyl-isoleucine vs. L-Isoleucine: Increased Lipophilicity (cLogP) for Enhanced Peptide-Membrane Interactions and Organic Solvent Compatibility

The introduction of the N-benzyl group significantly increases the lipophilicity of the amino acid. The calculated partition coefficient (cLogP) for N-benzyl-isoleucine is 1 . In contrast, the parent L-isoleucine is a highly polar, zwitterionic amino acid with a very low, often negative, calculated logP. This quantitative increase in cLogP to a value of 1 translates to a theoretical ~10-fold increase in octanol-water partition, indicating substantially enhanced hydrophobicity and a greater propensity for partitioning into lipid bilayers or organic solvents. This property is directly leveraged when designing peptide-based drugs to improve membrane permeability or when incorporating the amino acid into non-polar environments.

Medicinal Chemistry Peptide Lipophilicity ADME Properties

N-Benzyl-isoleucine Commercial Purity: Benchmarking Against Alternative N-Benzyl Amino Acid Building Blocks

The commercially available purity of N-benzyl-isoleucine from multiple reputable vendors (e.g., Sigma-Aldrich, ChemScene, CymitQuimica) is consistently specified at ≥95%, 98%, and 98.79% . This level of purity is comparable to, and in some cases exceeds, the standard ≥98% purity offered for other common N-benzyl amino acid building blocks like N-benzylglycine . The availability of N-benzyl-isoleucine at a high 98.79% purity grade (as offered by ChemScene) provides a procurement advantage for applications where minimizing impurity-related side reactions is critical, such as in the synthesis of long or complex peptides.

Chemical Purity Amino Acid Building Blocks Procurement Specification

N-Benzyl-isoleucine (CAS 1859-49-0): Validated Research and Industrial Applications Based on Quantitative Evidence


Solid-Phase Peptide Synthesis (SPPS) of Hydrophobic or β-Branched Peptide Sequences

N-Benzyl-isoleucine is ideally suited for incorporation into hydrophobic peptide sequences during Fmoc/t-Bu SPPS. Its DMSO solubility (9 mg/mL) facilitates dissolution and coupling in organic solvents, a key advantage over the DMSO-insoluble parent amino acid, L-isoleucine . The N-benzyl group also serves as a semi-permanent protecting group or a lipophilic modification, enabling the synthesis of peptides with enhanced membrane interaction potential, as indicated by its increased cLogP of 1 .

Synthesis of Peptidomimetics and Modified Peptides for Structure-Activity Relationship (SAR) Studies

This compound is a strategic building block for generating peptidomimetic libraries. By replacing L-isoleucine with N-benzyl-isoleucine, medicinal chemists can probe the effect of increased steric bulk and lipophilicity at the N-terminus or within the peptide backbone on biological activity. The availability of the compound in high purity (98.79%) ensures that observed biological effects are attributable to the structural modification itself rather than to impurities .

Preparation of N-Methyl Amino Acid Derivatives and Peptide Alkaloids

N-Benzyl-isoleucine can be used as a precursor for the synthesis of N-methyl-isoleucine derivatives, which are common structural motifs in bioactive natural products like peptide alkaloids. The N-benzyl group can be reductively alkylated or removed via hydrogenolysis to yield the N-methyl product, offering a route to these constrained, lipophilic amino acid building blocks that are often challenging to synthesize directly .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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